5beta-Pregnane-3,15,20-trione

Description

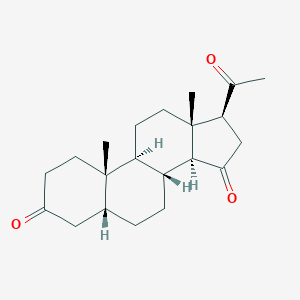

Structure

2D Structure

3D Structure

Properties

CAS No. |

19953-81-2 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-dione |

InChI |

InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19-,20+,21-/m1/s1 |

InChI Key |

FGWOUKLMGAXGBJ-CDDZKVASSA-N |

SMILES |

CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Theoretical Frameworks of 5beta Pregnane 3,15,20 Trione Biosynthesis and Metabolism

Comparative Analysis of Pregnane (B1235032) Trione (B1666649) Metabolic Fates Across Biological Systems

Mammalian Systems (e.g., Human and Animal Models)

In mammalian systems, the biosynthesis of 5beta-pregnane (B1210067) derivatives originates from cholesterol and proceeds through a series of enzymatic modifications. The central precursor to pregnane steroids is progesterone (B1679170). The formation of the 5-beta configuration, a key feature of the target molecule, is catalyzed by the enzyme 5β-reductase (aldo-keto reductase family 1 member D1, AKR1D1). genecards.org This enzyme facilitates the reduction of the C4-C5 double bond in steroid hormones with a delta(4)-3-one structure, resulting in a cis-ring junction between the A and B rings of the steroid nucleus. genecards.org

The conversion of progesterone to 5beta-pregnane-3,20-dione (B29851) has been identified in various mammalian tissues, including the brain. nih.govebi.ac.uk This metabolite is a known depressor of the central nervous system. nih.gov The presence of 5β-reductase activity in the soluble fraction of dog cerebral cortex preparations underscores the potential for localized synthesis of 5beta-pregnane compounds within the nervous system. nih.gov

The introduction of a ketone group at the C-15 position, to form 5beta-Pregnane-3,15,20-trione, would necessitate the action of a specific hydroxylase followed by an oxidase, or a specific ketosteroid monooxygenase. While the common metabolic pathways for progesterone in mammals primarily involve hydroxylations at other positions (e.g., 6α, 11β, 17α, 21), the potential for 15-hydroxylation exists, as seen in the metabolism of other steroids.

The table below summarizes key enzymes and reactions involved in the theoretical biosynthesis of 5beta-pregnane derivatives in mammalian systems.

| Enzyme | Precursor | Product | Metabolic Process |

| 5β-reductase (AKR1D1) | Progesterone | 5beta-Pregnane-3,20-dione | Reduction of C4-C5 double bond genecards.org |

| Hydroxysteroid Dehydrogenases | Pregnenolone (B344588) | Progesterone | Oxidation of hydroxyl group ebi.ac.uk |

| CYP450 Enzymes | Progesterone | Hydroxylated Progesterone Derivatives | Oxidation nih.gov |

Microbial Transformations of Pregnane Derivatives

Microbial systems, particularly fungi and bacteria, are well-documented for their capacity to perform highly specific and efficient transformations of steroid molecules. These biotransformations are of significant interest for the industrial production of steroid-based pharmaceuticals.

The hydroxylation of steroids is a common microbial reaction, with various microorganisms capable of introducing hydroxyl groups at different positions on the steroid nucleus. For instance, fungal strains such as Thamnostylum piriforme and Mucor griseocyanus have been shown to hydroxylate progesterone and other pregnane derivatives at positions including 6β, 7α, 9α, 14α, and 15β. nih.gov The formation of a 15-keto group in this compound would likely proceed through a 15-hydroxylation step, followed by oxidation of the newly introduced hydroxyl group.

Fungal species are known to degrade the side chain of progesterone, converting it into androgens like testololactone (B45059) through the action of Baeyer-Villiger monooxygenases (BVMOs). asm.org Furthermore, bacteria such as Caenibius tardaugens have demonstrated the ability to degrade progestogens. asm.org

The gut microbiota also plays a crucial role in the metabolism of progesterone. Studies have shown that gut bacteria can convert progesterone into pregnanolone. researchgate.netsciety.org Members of the Enterobacteriaceae and Veillonellaceae families have been identified as key players in this transformation. researchgate.netsciety.org The degradation of progesterone by fecal microbiota can be rapid, with a half-life of approximately 28 minutes in simulated human colonic fluid. nih.gov

The table below outlines examples of microbial transformations relevant to the potential synthesis and metabolism of this compound.

| Microorganism/Family | Precursor | Product(s) | Transformation Type |

| Thamnostylum piriforme | Progesterone | 14α-hydroxylated derivative, 15β-hydroxylated derivative | Hydroxylation nih.gov |

| Mucor griseocyanus | Progesterone | Hydroxylated derivatives | Hydroxylation nih.gov |

| Enterobacteriaceae | Progesterone | Pregnanolone | Reduction researchgate.netsciety.org |

| Veillonellaceae | Progesterone | Pregnanolone | Reduction researchgate.netsciety.org |

| Caenibius tardaugens | Progesterone | Degraded progestogens | Degradation asm.org |

Enzymology and Molecular Mechanisms of 5beta Pregnane 3,15,20 Trione Biotransformation

Aldo-Keto Reductase (AKR) Family Enzymes in Pregnane (B1235032) Metabolism

The Aldo-Keto Reductase (AKR) superfamily of NAD(P)(H)-dependent oxidoreductases plays a critical role in the metabolism of steroids. researchgate.netoup.com These cytosolic enzymes are central to both the biosynthesis and inactivation of steroid hormones by catalyzing the reduction of ketones and aldehydes to their corresponding alcohols. researchgate.netoup.com In the context of pregnane metabolism, specific AKR isoforms are responsible for key stereospecific reductions.

AKR1D1 and Its Role in 5beta-Reduction Stereospecificity

The defining feature of 5beta-Pregnane-3,15,20-trione is the A/B cis-ring junction, a result of 5β-reduction. This reaction is catalyzed exclusively by the enzyme Δ⁴-3-ketosteroid-5β-reductase, also known as AKR1D1. nih.govresearchgate.net AKR1D1 is the only enzyme in humans capable of performing the stereospecific reduction of the C4-C5 double bond found in Δ⁴-3-ketosteroid precursors, such as progesterone (B1679170), to yield the 5β-dihydrosteroid configuration. nih.govuniprot.org This transformation is irreversible and is a crucial step in the metabolism of numerous steroid hormones and in the biosynthesis of bile acids. oup.comendocrine-abstracts.org

The catalytic mechanism of AKR1D1 is finely tuned for this specific reaction. The active site features a unique glutamic acid residue (Glu120) which, along with Tyrosine (Tyr58), creates a "superacidic" oxyanion hole that polarizes the C3 ketone of the steroid substrate. drugbank.com This positioning facilitates the transfer of a hydride ion from the cofactor NADPH to the C5 position of the steroid, resulting in the characteristic A/B cis fold. uniprot.orgdrugbank.com Therefore, AKR1D1 would not act directly on this compound, but is responsible for creating its fundamental 5β-pregnane backbone from a Δ⁴-unsaturated precursor. nih.govnih.gov

AKR1C Subfamily Enzymes (e.g., AKR1C4) and 3-Ketone Reduction Activities

Once the 5β-pregnane structure is formed, the ketone groups are subject to reduction by the AKR1C subfamily, which includes four highly homologous isoforms in humans: AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.govnih.gov These enzymes function as 3-ketosteroid, 17-ketosteroid, and 20-ketosteroid reductases. oup.com

In the liver, where they are abundantly expressed, these enzymes are key to the subsequent metabolism of 5β-reduced steroids. nih.gov Specifically, they catalyze the reduction of the 3-oxo group, predominantly forming 3α-hydroxy steroids. nih.gov AKR1C4, in particular, is considered the most important 3-ketoreductase in the liver for this transformation due to its high catalytic efficiency. nih.govgithub.io The metabolism of 5β-pregnane-3,20-dione, a close analog of the subject compound, is readily catalyzed by all four AKR1C isoforms to produce 3α-hydroxy-5β-pregnan-20-one. nih.gov It is therefore highly probable that the 3-keto group of this compound is similarly reduced by these enzymes.

The AKR1C subfamily also exhibits 20-ketoreductase activity, with AKR1C1 showing a preference for reducing progesterone at this position. nih.gov This indicates that the C20 ketone of this compound is also a likely target for reduction by these enzymes. The activity on the C15 ketone is less defined, but the broad substrate tolerance of AKRs suggests a potential for reduction at this position as well.

| Enzyme | Primary Function on Pregnanes | Typical Product Stereochemistry | Tissue Expression (Human) |

| AKR1D1 | 5β-reduction of Δ⁴-3-ketosteroids | 5β (A/B cis) | Liver |

| AKR1C1 | 20-ketoreductase, 3-ketoreductase | 3α-hydroxy, 20α-hydroxy | Liver, Testis, Lung, Mammary Gland |

| AKR1C2 | 3-ketoreductase | 3α-hydroxy | Liver, Testis, Lung, Mammary Gland |

| AKR1C3 | 17-ketoreductase, 3-ketoreductase | 3α-hydroxy | Liver, Prostate, Mammary Gland |

| AKR1C4 | 3-ketoreductase | 3α-hydroxy | Liver (specific) |

Hydroxysteroid Dehydrogenase (HSD) Enzymes and Their Roles in Pregnane Interconversions

Hydroxysteroid dehydrogenases (HSDs) are a group of oxidoreductases that catalyze the reversible interconversion of hydroxyl and keto groups on the steroid nucleus. wikipedia.orgnih.gov They are critical for activating and inactivating steroid hormones, thereby regulating their local concentrations and biological activity. nih.gov

Specific HSD Isoforms and Their Substrate Specificity for Pregnane Triones

The biotransformation of a pregnane trione (B1666649) like this compound would involve several HSD isoforms acting on its three ketone groups. The reactions catalyzed by HSDs are reversible, allowing for a dynamic balance between the keto (oxo) and hydroxy forms of the steroid. nih.gov

3-HSDs : Enzymes such as 3α-hydroxysteroid dehydrogenase (e.g., AKR1C4, AKR1C2) and 3β-hydroxysteroid dehydrogenase are responsible for the interconversion at the C3 position. uniprot.orgbasys2.ca The reduction of 5β-pregnane-3,20-dione to 3α-hydroxy-5β-pregnan-20-one is a known reaction catalyzed by 3α-HSD. basys2.ca Conversely, the oxidation of a 3-hydroxy group back to a 3-ketone is also possible.

20-HSDs : The C20 ketone is a substrate for 20α-HSD and 20β-HSD, leading to the formation of 20α-hydroxy or 20β-hydroxy pregnanes, respectively. Human AKR1C1, for instance, functions as a potent 20α-HSD. genome.jp

Other HSDs : While less common, HSDs acting at other positions exist. The C15 ketone of this compound could theoretically be a substrate for a 15-HSD, which would convert it to a 15-hydroxypregnane derivative. The initial introduction of an oxygen function at C15 is more likely mediated by a CYP enzyme, followed by interconversion by an HSD. For example, 3β-hydroxy-5β-steroid dehydrogenase catalyzes the oxidation of a 3β-hydroxy group to a 3-keto group on a 5β-pregnane backbone. wikipedia.org

| Enzyme Class | Position of Action | Reaction Catalyzed | Example Enzyme(s) |

| 3α-HSD | C3 | 3-ketone ↔ 3α-hydroxy | AKR1C2, AKR1C4 |

| 3β-HSD | C3 | 3-ketone ↔ 3β-hydroxy | 3β-hydroxy-5β-steroid dehydrogenase |

| 20α-HSD | C20 | 20-ketone ↔ 20α-hydroxy | AKR1C1 |

| 11β-HSD | C11 | 11-ketone ↔ 11β-hydroxy | 11β-hydroxysteroid dehydrogenase |

Cytochrome P450 (CYP) Enzymes in Pregnane Oxidation and Hydroxylation

The Cytochrome P450 (CYP) superfamily comprises heme-containing monooxygenases that are central to the phase I metabolism of a vast array of endogenous and exogenous compounds, including steroids. nih.govmdpi.com These enzymes are primarily responsible for oxidative reactions, most notably the hydroxylation of C-H bonds, which increases the water solubility of substrates and prepares them for further metabolism or excretion. nih.govwikipedia.org

Regio- and Stereoselectivity of CYP-mediated Reactions on Pregnane Scaffolds

CYP enzymes exhibit remarkable regio- and stereoselectivity, meaning they can introduce hydroxyl groups at specific positions on the steroid scaffold with a defined spatial orientation (α or β). nih.govfrontiersin.org This selectivity is determined by the specific amino acid composition of the enzyme's active site, which dictates how the steroid substrate binds and orients itself relative to the activated heme-oxygen species. frontiersin.org

For pregnane compounds, various CYP isoforms catalyze hydroxylations at numerous positions. The formation of the C15-keto group in this compound likely originates from a CYP-mediated hydroxylation reaction. For example, the bacterial enzyme CYP106A2 is known to be a potent 15β-hydroxylase of progesterone. nih.govjmb.or.kr A similar hydroxylation of a precursor like 5β-pregnane-3,20-dione at the C15 position by a human CYP enzyme (e.g., from the CYP3A family, which is known for its broad substrate specificity and role in steroid metabolism), followed by oxidation of the newly formed 15-hydroxyl group by an HSD, represents a plausible pathway for the formation of the trione. wikipedia.orgnih.gov

By altering the active site residues through mutagenesis, the regioselectivity of CYP enzymes can be shifted. Studies on CYP106A2 have successfully changed its preference from 15β-hydroxylation to 11α-hydroxylation, demonstrating the fine-tuned nature of these enzymatic reactions. nih.gov This highlights the enzymatic basis for the diverse array of hydroxylated steroid metabolites found in nature.

| Enzyme Family | Typical Reaction on Pregnanes | Selectivity | Example Substrates |

| CYP3A | Hydroxylation at various positions (e.g., 6β) | Regio- and stereoselective | Progesterone, Testosterone |

| CYP11A1 | Side-chain cleavage | C20-C22 bond cleavage | Cholesterol |

| CYP17A1 | 17α-hydroxylation | Regio- and stereospecific | Progesterone, Pregnenolone (B344588) |

| CYP21A2 | 21-hydroxylation | Regio- and stereospecific | Progesterone, 17α-hydroxyprogesterone |

| CYP106A2 (bacterial) | 15β-hydroxylation | Regio- and stereospecific | Progesterone |

Biological Function and Biochemical Significance of 5beta Pregnane 3,15,20 Trione Non Clinical Perspective

Role of 5β-Pregnane-3,15,20-trione in Steroid Hormone Metabolism Networks

Detailed information on the specific role of 5β-Pregnane-3,15,20-trione within the complex networks of steroid hormone metabolism is not presently documented in available scientific literature. Steroidogenesis and steroid metabolism are intricate pathways involving numerous enzymatic conversions. Pregnane (B1235032) derivatives, in general, are key intermediates and metabolites in the biosynthesis and catabolism of various steroid hormones. However, the exact position and significance of 5β-Pregnane-3,15,20-trione in these pathways have not been elucidated.

Interrelationships with Glucocorticoid and Mineralocorticoid Pathways

There is no direct evidence in the current body of scientific literature to suggest a defined interrelationship between 5β-Pregnane-3,15,20-trione and the metabolic pathways of glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone). The metabolism of glucocorticoids and mineralocorticoids involves a series of hydroxylation and oxidation-reduction reactions, primarily mediated by cytochrome P450 enzymes and hydroxysteroid dehydrogenases. While pregnane is the parent hydrocarbon for these steroids, the specific involvement of a 15-keto derivative like 5β-Pregnane-3,15,20-trione has not been reported.

Potential Contributions to Progestogen Metabolic Cycles

The metabolic fate of progestogens, such as progesterone (B1679170), involves extensive enzymatic modifications, including reduction of the A-ring to form 5α- and 5β-pregnane derivatives, as well as reduction of the keto groups at positions C3 and C20. While 5β-pregnane structures are known metabolites of progesterone, the introduction of a ketone at the C15 position is not a commonly described metabolic step. Therefore, any potential contribution of 5β-Pregnane-3,15,20-trione to progestogen metabolic cycles remains speculative and is not supported by current research findings.

Endogenous Production and Physiological Presence in Biological Systems

Information regarding the natural occurrence, endogenous production, and physiological concentrations of 5β-Pregnane-3,15,20-trione in any biological system is not available in the scientific literature.

Detection and Quantification in Biosamples (e.g., Tissue Extracts, Biological Fluids, Cell Cultures)

There are no published methods or studies describing the detection or quantification of 5β-Pregnane-3,15,20-trione in biological samples such as tissue extracts, biological fluids (e.g., blood, urine), or cell cultures. Standard steroid profiling techniques have not reported the identification of this specific compound.

Tissue-Specific Expression and Regulation of Pregnane-Metabolizing Enzymes

Given the lack of information on the formation of 5β-Pregnane-3,15,20-trione, the specific pregnane-metabolizing enzymes responsible for its synthesis are unknown. Consequently, data on the tissue-specific expression and regulation of such enzymes are not available.

Mechanisms of Action at the Molecular and Cellular Level (Excluding Clinical Efficacy)

There is no information available in the scientific literature regarding the mechanisms of action of 5β-Pregnane-3,15,20-trione at the molecular or cellular level. Studies on its potential interactions with nuclear receptors (such as the glucocorticoid, mineralocorticoid, progesterone, or pregnane X receptors) or any other cellular targets have not been reported.

Non-Receptor Mediated Biochemical Effects (e.g., Enzyme Modulation)

Currently, there is a notable absence of published research specifically investigating the non-receptor mediated biochemical effects of 5beta-Pregnane-3,15,20-trione. Consequently, there is no available data to report on the modulation of specific enzymes or other non-receptor-mediated pathways by this particular steroid. Further research is required to determine if this compound has any significant effects on enzyme kinetics or other cellular processes independent of receptor binding.

Exploration of Potential Receptor Interactions in In Vitro and Animal Models

Similarly, the scientific literature lacks specific studies on the potential receptor interactions of this compound. Investigations using in vitro receptor binding assays or studies in animal models to determine the affinity and efficacy of this compound for various steroid hormone receptors or other cellular receptors have not been reported. Therefore, its potential to elicit biological responses through receptor-mediated signaling pathways remains uncharacterized.

Advanced Methodologies for 5beta Pregnane 3,15,20 Trione Research and Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of steroid analysis, enabling the separation of complex mixtures of structurally similar compounds. Gas and liquid chromatography, coupled with mass spectrometry, are considered reference methods for comprehensive steroid profiling. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of steroid metabolites. nih.gov Reversed-phase HPLC, utilizing columns with a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly suitable for analyzing steroid compounds, which are generally non-volatile. ugm.ac.id

A significant challenge in the analysis of 5beta-Pregnane-3,15,20-trione is its lack of a strong ultraviolet (UV) chromophore. Unlike steroids with a Δ4-3-keto group which absorb strongly around 240 nm, 5β-reduced steroids are UV-transparent. ugm.ac.idnih.gov This necessitates alternative detection strategies:

Low-Wavelength UV Detection: Detection at lower wavelengths, such as 210 nm, can be used for steroids in the pregnenolone (B344588) pathway, although with lower sensitivity. nih.gov

Derivatization: Chemical derivatization can be employed to attach a UV-absorbing or fluorescent tag to the ketone groups of the steroid, enhancing detection sensitivity. nih.govnih.gov For instance, derivatization with dinitrophenylhydrazine (DNPH) forms hydrazones on ketone groups, making them detectable by UV-HPLC. nih.gov

Evaporative Light Scattering Detection (ELSD): ELSD is a powerful alternative, often considered a universal detector for any non-volatile analyte. wikipedia.orgpeakscientific.com The detector works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles. wikipedia.org This makes it ideal for analyzing compounds like this compound that lack a chromophore. peakscientific.compharmanhealth.com

| Parameter | Typical Condition for Steroid Separation |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) ugm.ac.id |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water nih.govugm.ac.id |

| Flow Rate | 1.0 mL/min ugm.ac.id |

| Detection | UV at 210 nm (for non-conjugated steroids) nih.gov or ELSD pharmanhealth.com |

| Column Temperature | 35-45 °C ugm.ac.idresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a gold standard for steroid profiling due to its high chromatographic resolution and sensitive detection, which is especially crucial for distinguishing isomers. mdpi.comnih.govmdpi.com Since steroids are non-volatile, a critical derivatization step is required prior to analysis. This typically involves a two-step process:

Oximation: This step protects the ketone functional groups (at C-3, C-15, and C-20 in this compound) using a reagent like methoxyamine hydrochloride. This prevents the formation of enol artifacts during the subsequent silylation step. mdpi.com

Silylation: The remaining hydroxyl groups (if any) and the newly formed oximes are converted into more volatile trimethylsilyl (B98337) (TMS) ethers/oximes using a silylating agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). mdpi.com

Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.net GC-MS enables the simultaneous quantification of a large panel of steroids, making it invaluable for comprehensive metabolic profiling in biological fluids like urine and plasma. mdpi.commdpi.com

| Parameter | Typical Condition for Steroid Profiling |

|---|---|

| Derivatization | Methoxyamination followed by Trimethylsilylation mdpi.com |

| GC Column | DB-5MS (or similar), 30 m x 0.25 mm i.d., 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial temp ~60°C, ramped to ~325°C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| MS Detection | Scan mode (m/z 45-600) for profiling; Selected Ion Monitoring (SIM) for quantification nih.gov |

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatography separates compounds, spectroscopy provides detailed structural information, which is essential for unambiguous identification and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules, including the absolute configuration of stereoisomers. wikipedia.org For this compound, NMR is crucial for confirming the stereochemistry at the C-5 position, which defines the cis-fusion of the A and B steroid rings characteristic of the 5-beta configuration.

Both ¹H and ¹³C NMR are employed. Complete signal assignments are often achieved using two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). nih.gov The key to differentiating 5-beta and 5-alpha isomers lies in the distinct chemical shifts of carbon atoms near the A/B ring junction. The ¹³C chemical shifts of C-9 and particularly the angular methyl group C-19 are highly sensitive to the stereochemistry at C-5. nih.gov In 5-beta isomers, the A ring is bent relative to the B ring, causing steric compression that typically shifts the C-19 signal to a higher field (a smaller ppm value) compared to the more planar 5-alpha isomers. nih.gov

| Carbon Atom | Expected ¹³C Chemical Shift Trend (5β vs. 5α) | Rationale |

|---|---|---|

| C-9 | Shifted in 5β isomer due to different geometric constraints. | Reflects changes in the overall steroid backbone conformation. nih.gov |

| C-19 (Angular Methyl) | Shielded (upfield shift) in 5β isomer. | Steric compression (γ-gauche effect) from the bent A/B ring junction. nih.gov |

High-Resolution Mass Spectrometry for Accurate Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements of a parent ion and its fragments. nih.govresearchgate.net This capability is a significant advantage over nominal mass instruments, as it allows for the determination of a molecule's elemental formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions, thereby greatly increasing the confidence in metabolite identification. researchgate.net For this compound, HRMS would confirm its elemental formula of C₂₁H₃₀O₃ and help differentiate it from other potential isobaric (same nominal mass) metabolites in a complex biological sample. nih.gov

| Property | Value for this compound |

|---|---|

| Molecular Formula | C₂₁H₃₀O₃ |

| Average Mass | 330.46 g/mol |

| Monoisotopic Mass (Exact Mass) | 330.219495 Da |

Radiosynthesis and Isotopic Labeling Approaches for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in a biological system. wikipedia.org This involves synthesizing the molecule of interest, this compound, with one or more atoms replaced by their heavier (stable) or radioactive isotopes.

Radiosynthesis typically involves incorporating a radioactive isotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Tritium labeling of steroids can be achieved through methods like heterogeneous catalytic isotopic exchange with tritium gas. nih.goviaea.org For ketosteroids, this exchange is often more effective in an alkaline medium. nih.gov The resulting radiolabeled compound can be introduced into a biological system, and its metabolic products can be traced and quantified by detecting their radioactivity, for example, by using a radioactivity detector coupled to an HPLC system. nih.govnih.gov

Stable Isotope Labeling uses non-radioactive isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). wikipedia.org These labeled steroids are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry. They serve as ideal internal standards for quantitative analysis, as they co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to more accurate quantification. nih.gov When used as tracers, the labeled steroid is administered, and its metabolic products, which will also be labeled, can be tracked and differentiated from the endogenous pool of metabolites using LC-MS or GC-MS. nih.govosti.gov This allows for detailed studies of metabolic pathways, reaction kinetics, and flux analysis. wikipedia.org

In Vitro and Ex Vivo Biological Models for Studying Pregnane (B1235032) Trione (B1666649) Biotransformation

The study of the biotransformation of 5β-Pregnane-3,15,20-trione, a complex steroid, relies heavily on in vitro and ex vivo models to elucidate its metabolic pathways. These models provide controlled environments to investigate the enzymatic modifications that the compound undergoes, offering insights into its potential metabolites and the enzymes responsible for its conversion. While direct research on the biotransformation of 5β-Pregnane-3,15,20-trione is limited, extensive studies on related pregnane steroids, particularly progesterone (B1679170), offer a robust framework for understanding its likely metabolic fate.

In vitro models, such as microbial cultures and subcellular fractions from tissues, are fundamental in identifying potential metabolic reactions. Ex vivo models, which utilize whole cells or tissues, provide a more physiologically relevant context for studying metabolism.

Microbial Biotransformation Models

Microorganisms, particularly fungi, are widely employed as in vitro models for steroid biotransformation due to their diverse enzymatic machinery that can catalyze a wide range of reactions, including hydroxylations, reductions, and oxidations. These microbial systems often serve as powerful tools to generate metabolites that may be analogous to those produced in mammals.

Fungi from the genera Aspergillus and Mucor have been extensively studied for their ability to transform progesterone, a structurally related C21 steroid. These studies reveal that hydroxylation is a primary metabolic pathway.

Aspergillus niger , a versatile fungus, has been shown to hydroxylate progesterone at various positions. Studies have demonstrated that different strains of A. niger can introduce hydroxyl groups at the C11α, C11β, C17α, and C21 positions of the progesterone molecule. nih.gov For instance, one study identified that all tested isolates of the Aspergillus niger group could transform progesterone into 21-hydroxyprogesterone, with many also capable of producing 11α-hydroxyprogesterone. nih.gov Another investigation using Aspergillus niger N402 reported the formation of 21-hydroxyprogesterone as the predominant metabolite, along with 11α-hydroxyprogesterone and 6β,11α-dihydroxyprogesterone. msu.ruresearchgate.net

Mucor racemosus is another fungus known for its robust steroid-transforming capabilities. Research has shown that this species can efficiently convert progesterone into hydroxylated derivatives. scispace.com In one study, Mucor racemosus transformed progesterone into 11α-hydroxyprogesterone as the main product, alongside aldosterone (B195564) and 20-hydroxy-pregnan-18-oic acid as minor products. researchgate.net

The table below summarizes the key findings from microbial biotransformation studies of progesterone, which can be extrapolated to predict potential hydroxylation sites for 5β-Pregnane-3,15,20-trione.

| Microorganism | Substrate | Primary Metabolites | Reference |

|---|---|---|---|

| Aspergillus niger | Progesterone | 21-hydroxyprogesterone, 11α-hydroxyprogesterone | nih.gov |

| Aspergillus niger N402 | Progesterone | 21-hydroxyprogesterone, 11α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone | msu.ruresearchgate.net |

| Mucor racemosus | Progesterone | 11α-hydroxyprogesterone, Aldosterone, 20-hydroxy-pregnan-18-oic acid | scispace.comresearchgate.net |

Hepatic and Other Tissue-Based Models

Ex vivo and in vitro models using mammalian tissues and their subcellular fractions are crucial for understanding the metabolism of xenobiotics and endogenous compounds in a context that more closely resembles human physiology. Liver preparations are particularly important as the liver is the primary site of steroid metabolism.

Liver Microsomes and S9 Fractions: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. thermofisher.com The S9 fraction is a supernatant from a liver homogenate that contains both microsomes and cytosolic enzymes, allowing for the study of both phase I and phase II metabolic reactions. wikipedia.org

Studies using rat liver microsomes have been instrumental in elucidating the metabolism of progesterone and other steroids. nih.gov Research on the metabolism of 5α-pregnane-3,20-dione in bovine corpora lutea preparations, which contain microsomes, identified the formation of 3β-hydroxy-5α-pregnan-20-one and its fatty acid esters. nih.gov Human liver S9 fractions have been used to study the metabolism of various steroids, demonstrating the presence of enzymes responsible for hydroxylations and oxidoreductions. researchgate.net

Tissue Homogenates: Homogenates of various tissues can be used to study the metabolism of steroids. For example, studies with rat-liver homogenates have been used to investigate the metabolism of pregnane-3α:20α-diol. nih.gov

The following table presents findings from studies on the in vitro metabolism of progesterone in hepatic models, providing insights into the potential enzymatic reactions that 5β-Pregnane-3,15,20-trione may undergo.

| Biological Model | Substrate | Key Metabolic Reactions | Reference |

|---|---|---|---|

| Rat Liver Microsomes | Progesterone | Hydroxylation (e.g., at 2α, 6β, 16α positions) | nih.gov |

| Bovine Corpora Lutea Homogenates | Progesterone | Reduction to 5α-pregnane-3,20-dione and subsequent conversion to 3β-hydroxy-5α-pregnan-20-one and its esters | nih.gov |

| Human Liver S9 Fractions | Dehydroepiandrosterone (DHEA) | Hydroxylation (7α and 16α), reduction of 17-oxo group | researchgate.net |

| Rat Liver Homogenates | Pregnane-3α:20α-diol | Metabolism to other steroid products | nih.gov |

Based on these models, the biotransformation of 5β-Pregnane-3,15,20-trione is likely to involve hydroxylation at various positions on the steroid nucleus, as well as reduction of its ketone groups. The specific metabolites formed would depend on the enzymatic makeup of the biological system used for the study.

Emerging Research Themes and Future Directions for 5beta Pregnane 3,15,20 Trione

Unraveling Novel Biosynthetic and Degradation Pathways of 5beta-Pregnane-3,15,20-trione

The biosynthetic and degradative pathways of this compound are yet to be fully elucidated. It is hypothesized to be a metabolite of progesterone (B1679170) or other steroid precursors. evitachem.com Future research should focus on identifying the specific enzymatic reactions that lead to its formation and breakdown. Key questions to be addressed include:

Precursor Identification: Determining the primary steroid precursors that are converted to this compound in various tissues. Progesterone and pregnenolone (B344588) are likely candidates for its synthesis. evitachem.com

Pathway Mapping: Establishing the sequence of oxidative reactions that introduce the ketone groups at the C-3, C-15, and C-20 positions. The introduction of the 15-oxo group is of particular interest as it is less common in major steroid metabolic pathways.

Catabolic Fate: Investigating the subsequent metabolic fate of this compound. This includes identifying its metabolites and the pathways involved in its clearance and excretion.

A proposed, yet unconfirmed, biosynthetic pathway could involve the multi-step oxidation of pregnenolone or progesterone, potentially utilizing oxidizing agents like chromium trioxide or potassium permanganate (B83412) in a laboratory setting for chemical synthesis. evitachem.com In vivo, this process would be catalyzed by specific enzymes.

Characterization of Undiscovered Enzymes Specifically Involved in its Metabolism

The enzymatic machinery responsible for the synthesis and degradation of this compound is largely unknown. While hydroxysteroid dehydrogenases are implicated in its general formation, the specific enzymes that act on the C-15 position of the pregnane (B1235032) skeleton are yet to be identified. evitachem.com Future research should aim to:

Isolate and Characterize Novel Enzymes: Identify and purify the enzymes responsible for the 15-oxidation of pregnane steroids. This may involve screening tissue extracts for specific enzymatic activity.

Functional Genomics and Proteomics: Utilize techniques such as gene knockout studies and proteomic analysis to identify candidate genes and proteins involved in its metabolism.

Enzyme Kinetics and Substrate Specificity: Characterize the kinetic properties and substrate specificity of the identified enzymes to understand their efficiency and role in steroid homeostasis.

The following table summarizes potential enzyme classes that may be involved in the metabolism of this compound.

| Enzyme Class | Potential Role in Metabolism |

| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze the interconversion of hydroxyl and keto groups at various positions on the steroid nucleus. evitachem.com |

| Cytochrome P450 Enzymes (CYPs) | A diverse family of enzymes involved in the oxidation of steroids. A specific CYP isoform may be responsible for the 15-hydroxylation, a likely precursor step to the 15-oxo formation. |

| Reductases | Involved in the degradation of the steroid nucleus, potentially acting on the double bonds or ketone groups. |

Investigation of its Role in Specific Non-Pathological or Pathological Biochemical Processes (Excluding Human Disease Clinical Trials)

The biological function of this compound is a critical area for future investigation. Research should focus on its potential roles in various biochemical processes outside of clinical disease treatment. Potential areas of investigation include:

Receptor Binding Studies: Determining if this compound binds to and modulates the activity of known steroid receptors, such as the progesterone, androgen, or estrogen receptors.

Neuromodulatory Effects: Investigating its potential role as a neurosteroid, given that many pregnane derivatives have effects on the central nervous system.

Cellular Signaling: Exploring its impact on intracellular signaling pathways and gene expression in various cell types.

Development of Advanced Bioanalytical Tools for Enhanced Detection and Quantification of Pregnane Triones

To facilitate research into the biosynthesis, metabolism, and function of this compound, the development of sensitive and specific analytical methods is essential. Future efforts should focus on:

Mass Spectrometry-Based Assays: Developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods for the accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates.

Immunoassays: Creating specific antibodies to develop enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) for high-throughput screening.

Metabolomic Profiling: Incorporating this compound into broader steroid metabolomics platforms to study its relationship with other steroids in various physiological and pathological states.

The table below outlines key features of potential bioanalytical methods.

| Analytical Technique | Advantages | Considerations |

| LC-MS/MS | High sensitivity and specificity; capable of multiplexing. | Requires specialized equipment and expertise. |

| GC-MS | High resolution and established libraries for steroid analysis. | May require derivatization of the analyte. |

| ELISA/RIA | High throughput and cost-effective for large sample numbers. | Potential for cross-reactivity with other steroids. |

Theoretical and Computational Modeling Approaches for Pregnane Trione (B1666649) Biochemistry and Enzyme Interactions

Theoretical and computational modeling can provide valuable insights into the properties of this compound and its interactions with enzymes, guiding future experimental work. Research in this area should include:

Molecular Docking: Simulating the binding of this compound to the active sites of candidate enzymes to predict potential metabolic pathways and identify key interacting residues.

Quantum Mechanics/Molecular Mechanics (QM/MM): Modeling the enzymatic reactions involved in its synthesis and degradation to understand the reaction mechanisms at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): Developing models to predict the biological activity of this compound and related compounds based on their chemical structure.

These computational approaches can help prioritize experimental studies and accelerate the understanding of the biochemical significance of this pregnane trione.

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthetic 5β-Pregnane-3,15,20-trione?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, with in-process controls (e.g., reaction monitoring via FT-IR) . Characterize each batch with X-ray crystallography to confirm stereochemical consistency. Share certificates of analysis (CoA) with collaborators, including chromatograms and spectral validation reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.